molecular formula C17H11FN4OS B2584367 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one CAS No. 1798019-77-8

3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one

Cat. No. B2584367
CAS RN: 1798019-77-8
M. Wt: 338.36
InChI Key: BVJATDYVUWSQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one, also known as FMISO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMISO is a heterocyclic organic compound that contains a triazine ring fused to a quinazolinone ring.

Mechanism of Action

3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one accumulates in hypoxic cells due to its ability to undergo reduction under low oxygen conditions. The reduced form of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one binds to cellular macromolecules, such as proteins and DNA, and forms adducts that can be detected using various imaging techniques. The accumulation of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one in hypoxic cells is mediated by various transporters and enzymes, which are upregulated under hypoxic conditions.
Biochemical and Physiological Effects:
The accumulation of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one in hypoxic cells can have various biochemical and physiological effects, including the induction of apoptosis and the activation of various signaling pathways. 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one can also affect the expression of various genes that are involved in hypoxia response and cellular metabolism.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one has several advantages for lab experiments, including its high specificity for hypoxic cells and its ability to be detected using various imaging techniques. However, 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one also has some limitations, including its relatively short half-life and the need for specialized imaging equipment.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one, including the development of new imaging techniques and the optimization of its synthesis method. 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one can also be used in combination with other imaging agents to improve its specificity and sensitivity for detecting hypoxia. Additionally, 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one can be used to investigate the role of hypoxia in various diseases and to develop new therapies for hypoxic tumors.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one involves the reaction of 4-fluoroaniline with 2-mercapto-3H-quinazolin-4-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with cyanogen bromide to form 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one. This synthesis method has been optimized to produce high yields and purity of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one.

Scientific Research Applications

3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, hypoxia imaging, and neuroimaging. 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one is a hypoxia imaging agent that selectively accumulates in hypoxic cells, which are commonly found in solid tumors. This property makes 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one a useful tool for detecting and monitoring hypoxia in cancer patients. 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one has also been used in neuroimaging studies to investigate the role of hypoxia in various neurological disorders.

properties

IUPAC Name

3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazino[2,3-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c1-24-17-19-13-5-3-2-4-12(13)15-20-16(23)14(21-22(15)17)10-6-8-11(18)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJATDYVUWSQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC(=O)C(=NN31)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one

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